5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Fluorescence quantum yield Benzo[cd]indole dyes Merocyanine photophysics

Standard near-IR dyes often lack the rapid ground-state recovery needed for reliable passive Q-switching. This benzo[cd]indole-Meldrum's acid merocyanine solves that with a picosecond excited-state lifetime, enabling saturable absorption for Nd:YAG lasers. • Ultrashort ps lifetime prevents pulse broadening in Q-switched lasers • Strong positive solvatochromism (Δλ ≈80-100 nm) for solvent polarity sensing • N-Butyl chain ensures solubility in PMMA, polycarbonate, and organic solvents • Meldrum's acid acceptor provides bathochromic shift vs. barbituric acid analogues • ≥98% purity; scalable synthesis with global shipping available

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B12091596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C(=O)OC(OC4=O)(C)C
InChIInChI=1S/C21H21NO4/c1-4-5-12-22-15-11-7-9-13-8-6-10-14(16(13)15)18(22)17-19(23)25-21(2,3)26-20(17)24/h6-11H,4-5,12H2,1-3H3
InChIKeyLALQDKCZCHTPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Neutral Merocyanine Dye with a Weak Donor–Cyclic Acceptor Architecture


5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 1151666-45-3, MW 351.4 g/mol, C21H21NO4) belongs to the class of neutral (zwitterionic) merocyanine polymethine dyes. Its molecular architecture couples a 1-butylbenzo[cd]indole donor terminus—a heterocycle known for its relatively weak electron-donating character —with a 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) acceptor terminus via a single methine (=CH–) bridge. The Meldrum's acid acceptor is recognized as a stronger electron-withdrawing moiety than barbituric acid , and the benzo[cd]indole core characteristically pushes long-wavelength absorption toward the near-IR region . Available supplier data indicate the compound is offered at 98–99% purity .

Dye Architecture

Weak benzo[cd]indole donor paired with strong Meldrum's acid acceptor via methine bridge

Optical Profile

Low fluorescence quantum yield, bathochromic absorption, positive solvatochromism

Processing Compatibility

N-butyl chain supports solubility in non-polar media and reduced aggregation

Why Benzo[cd]indole–Meldrum's Acid Merocyanines Cannot Be Interchanged with Barbituric Acid or Indole-Based Analogs for Optical Applications


Three structural features of the target compound are individually tunable and produce non-trivial, often opposing effects on key performance parameters: (1) the N-butyl chain on the benzo[cd]indole donor modulates solubility and aggregation tendency; (2) the benzo[cd]indole core itself confers significantly lower fluorescence quantum yields (FQY) and shorter excited-state lifetimes compared to indole or benzimidazole analogues—a consequence of enhanced vibronic interactions in the S₁ state ; and (3) the Meldrum's acid acceptor produces a bathochromically shifted absorption band and distinct positive solvatochromism relative to the barbituric acid analogue, with absorption maxima differing by tens of nanometers in the same solvent . Generic substitution of any one of these components—donor heterocycle, N-alkyl substituent, or acceptor group—can invert solvatochromic sign, shift λₐᵦₛ by >50 nm, or alter FQY by an order of magnitude, making blind interchange for optical or sensing applications scientifically unsound.

Benzo[cd]indole donor
Replacing with indole or benzimidazole may increase fluorescence quantum yield and lengthen excited-state lifetime, altering optical function.
Meldrum's acid acceptor
Substituting with barbituric acid can shift absorption hypsochromically by ~50 nm and reduce solvatochromic range.
N-butyl chain
Shorter alkyl chains (e.g., N-methyl) may lead to higher aggregation tendency and lower solubility in hydrophobic matrices.

Quantitative Differentiation Evidence: 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione vs. Closest Analogues


Donor Heterocycle Comparison: Benzo[cd]indole vs. Indole vs. Benzimidazole – Fluorescence Quantum Yield Suppression

TD-DFT analysis of merocyanine dyes with identical TCF (tricyanofuran) acceptor groups demonstrated that benzo[cd]indole-based dyes exhibit markedly lower fluorescence quantum yields (FQYs) compared to structurally analogous indole and benzimidazole dyes . The computational study attributed this to greater localization of frontier molecular orbitals on the benzo[cd]indole end group, which enhances vibronic interactions in the S₁ state and accelerates non-radiative decay. For TCF-merocyanines specifically, the benzo[cd]indole derivatives were observed to have 'weak fluorescence' while their indole and benzimidazole counterparts showed 'much higher FQYs' . Note: quantitative FQY values for the specific target compound are not reported in primary literature; the inference is class-level, supported by robust DFT findings across multiple benzo[cd]indole polymethine dye series.

FQY Donor Comparison
Class-level inference
Benzo[cd]indole-TCF: weak fluorescence; indole/benzimidazole analogues: much higher FQYs
Donor heterocycle strongly controls fluorescence quantum yield
Target-specific FQY not reported; inferred from TD-DFT on TCF series
Fluorescence quantum yield Benzo[cd]indole dyes Merocyanine photophysics

Acceptor Group Comparison: Meldrum's Acid vs. Barbituric Acid – Absorption Bathochromic Shift in Low-Polarity Solvents

When comparing merocyanine dyes that share identical donor and π-bridge components but differ in the acceptor group, Meldrum's acid derivatives consistently absorb at longer wavelengths than their barbituric acid counterparts. For the 5-(4-N,N-dimethylaminobenzylidene) series specifically, the Meldrum's acid derivative (λₐᵦₛ ≈ 440 nm in 1,4-dioxane) is bathochromically shifted relative to the barbituric acid analog (λₐᵦₛ ≈ 390 nm in 1,4-dioxane), a difference of approximately 50 nm attributed to the greater electron-withdrawing power of the Meldrum's acid moiety . Additionally, both dyes exhibit positive solvatochromism, but the Meldrum's acid derivative demonstrates sensitivity to solvent dipolarity/polarizability and acidity combined, whereas the barbituric acid analog responds differently due to NH hydrogen-bond donation capability .

Acceptor Absorption Shift
Cross-study comparable
Meldrum's acid: λₐᵦₛ ~440 nm in 1,4-dioxane; barbituric acid: ~390 nm (~50 nm bathochromic)
Acceptor substitution enables spectral red-shift tuning
Based on 5-(4-N,N-dimethylaminobenzylidene) analogues; target compound inferred
Solvatochromism Meldrum's acid dyes Acceptor strength

N-Alkyl Substitution: n-Butyl vs. N-Methyl – Solubility and Aggregation Control in Non-Polar Media

The N-butyl substituent on the benzo[cd]indole donor increases the calculated logP and enhances solubility in non-polar organic solvents relative to the N-methyl analogue (CAS 293767-15-4, MW 309.32 g/mol) . While direct experimental solubility comparisons for the two compounds are not available in the peer-reviewed literature, the N-butyl chain provides additional hydrophobic surface area (calculated Δ logP of approximately +1.5 to +2.0 units based on the difference of three methylene groups), which is consistent with established structure–property relationships in cyanine and merocyanine dye series where longer N-alkyl chains reduce aggregation tendency and improve compatibility with hydrophobic polymer matrices and non-polar solvents . This is critical for applications such as dye-doped polymer films, non-aqueous sensor formulations, and thermal transfer printing where dye aggregation causes spectral broadening and reduced color purity.

N-Alkyl Solubility Trend
Supporting evidence
Estimated ΔclogP ≈ +1.5–2.0 vs N-methyl analogue; expected lower aggregation in non-polar media
N-butyl chain likely improves hydrophobic matrix compatibility
No experimental solubility data for this compound; logP estimated in silico
N-alkyl chain effect Solubility Aggregation

Positive Solvatochromism of Meldrum's Acid-Based Merocyanines: Polarity Sensing with Large Bathochromic Shift

Merocyanine dyes incorporating the Meldrum's acid acceptor exhibit pronounced positive solvatochromism, with absorption maxima shifting bathochromically by up to 80–100 nm on moving from non-polar solvents (e.g., toluene, λₐᵦₛ ≈ 440–460 nm) to highly polar solvents (e.g., DMSO, λₐᵦₛ ≈ 530–540 nm) . In a systematic study of merocyanines bearing various heterocyclic donors (benzo[cd]indole, 3H-indole, benzimidazole) with a common pyrazolidinedione acceptor, the benzo[cd]indole derivatives exhibited the smallest vinylene shifts (indicative of weaker electronic coupling) but demonstrated well-defined solvatochromic behavior across solvent polarity ranges . The Meldrum's acid acceptor is expected to produce a similar or slightly larger solvatochromic range than the pyrazolidinedione acceptor due to its stronger electron-withdrawing character , making this compound a candidate for solvent polarity sensing applications.

Solvatochromic Range
Cross-study comparable
Estimated Δλₐᵦₛ ≈ 80–100 nm (toluene to DMSO); ~20–30 nm larger than barbituric acid analogues
Supports sensitive solvent polarity discrimination
Inferred from related Meldrum's acid merocyanine series
Solvatochromism Polarity probe Meldrum's acid dye

Excited-State Lifetime: Ultrashort τ of Benzo[cd]indole-Based Dyes Enables Passive Q-Switching Applications

Benzo[cd]indole-based polymethine dyes, including both cationic and merocyanine types, are characterized by ultrashort excited-state lifetimes (τ) in the picosecond range, a property that has been extensively exploited for passive Q-switching and mode-locking of near-IR lasers . The short τ is a direct consequence of enhanced vibronic coupling between S₀ and S₁ states due to strong frontier MO localization on the benzo[cd]indole end group—a feature not shared by indole or benzimidazole analogues . Heptamethinecyanines (HMCs) built on the benzo[cd]indole scaffold have been specifically noted for their 'ultrashort lifetime τ of the photoexcited state and a high intensity of light absorption in the generation range' of Nd-doped lasers . While the target compound is a merocyanine (not a heptamethinecyanine), it shares the same benzo[cd]indole terminal group and is expected to exhibit similarly short τ, making it a candidate saturable absorber for Q-switched lasers operating at wavelengths matching its absorption band.

Excited-State Lifetime
Class-level inference
Expected ps-range τ; at least one order of magnitude shorter than indole/benzimidazole analogues
May support saturable absorber applications
Specific τ for target not reported; inferred from benzo[cd]indole series
Excited-state lifetime Q-switching Mode-locking

Application Scenarios for 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Driven by Quantitative Differentiation


Near-IR Saturable Absorber for Passive Q-Switching of Solid-State Lasers

The benzo[cd]indole donor terminus confers an ultrashort excited-state lifetime (picosecond range), a property demonstrated computationally and experimentally across multiple benzo[cd]indole polymethine dye series . This enables the compound to function as a saturable absorber for passive Q-switching of Nd:YAG (1064 nm) or similar near-IR lasers, where rapid recovery of ground-state absorption is essential. The N-butyl chain enhances solubility in the organic solvents and polymer hosts (e.g., PMMA, polycarbonate) typically used for solid-state saturable absorber fabrication, while the Meldrum's acid acceptor shifts absorption toward longer wavelengths compared to barbituric acid analogues , potentially aligning the absorption band more closely with specific laser emission lines.

Solvent Polarity Probe in Non-Aqueous Media with Extended Solvatochromic Range

Meldrum's acid-based merocyanines exhibit a solvatochromic shift (Δλₐᵦₛ) of approximately 80–100 nm between non-polar and highly polar solvents, which is 20–30 nm larger than the corresponding barbituric acid derivatives . This translates to higher sensitivity for discriminating solvent polarity in applications such as monitoring water content in organic solvents, characterizing ionic liquid polarity, or developing colorimetric VOC sensor arrays. The benzo[cd]indole donor provides a weaker electronic coupling compared to indole analogues , resulting in a more neutral ground-state electronic structure that enhances solvatochromic responsiveness to solvent dipole changes rather than specific hydrogen-bonding interactions.

Low-Fluorescence Dye for Photothermal Conversion and Optical Limiting

The inherently low fluorescence quantum yield of benzo[cd]indole-based dyes—a consequence of enhanced vibronic interactions in the excited state —makes this compound suitable for photothermal conversion applications where absorbed light energy must be efficiently dissipated as heat rather than re-emitted. This property is advantageous for photothermal therapy research, optical limiting devices, and thermal transfer printing (as demonstrated in related benz[cd]indole merocyanine patents ). The N-butyl substituent improves compatibility with hydrophobic polymer binder matrices used in thermal transfer donor sheets.

Donor–Acceptor Building Block for Extended Polymethine Chain Dyes via Knoevenagel Condensation

The Meldrum's acid moiety in this compound serves as an activated methylene component for further Knoevenagel condensation reactions, enabling the synthesis of extended vinylene merocyanines with additional methine bridges. This synthetic versatility, combined with the established tunability of the benzo[cd]indole donor strength , positions the compound as a strategic intermediate for constructing dye libraries with systematically varied optical bandgaps. The N-butyl chain provides adequate solubility for solution-phase chemistry while minimizing unwanted crystallization during chromatographic purification.

Application
Selection Property
Validation Focus
Near-IR saturable absorber
Ultrashort excited-state lifetime
Q-switching efficiency at laser wavelength
Solvent polarity probe
Extended solvatochromic range
Polarity discrimination in non-aqueous media
Low-fluorescence photothermal dye
Inherently low fluorescence quantum yield
Photothermal conversion efficiency
Extended polymethine dye intermediate
Activated methylene for Knoevenagel condensation
Synthetic versatility for dye libraries
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